potassium trifluoro(9-oxo-9H-fluoren-2-yl)boranuide
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Overview
Description
Potassium trifluoro(9-oxo-9H-fluoren-2-yl)boranuide is a chemical compound with the molecular formula C13H7BF3KO It is known for its unique structure, which includes a boron atom bonded to a fluorenyl group and three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(9-oxo-9H-fluoren-2-yl)boranuide typically involves the reaction of 9-oxo-9H-fluorene with a boron-containing reagent, such as boron trifluoride. The reaction is carried out in the presence of a potassium salt, which acts as a counterion to stabilize the boranuide anion. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive boron and fluorine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(9-oxo-9H-fluoren-2-yl)boranuide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state boron compounds.
Reduction: It can be reduced to form lower oxidation state boron compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while reduction could produce boranes or borohydrides. Substitution reactions can result in a variety of functionalized fluorenyl boron compounds.
Scientific Research Applications
Potassium trifluoro(9-oxo-9H-fluoren-2-yl)boranuide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Research is ongoing into the potential use of boron compounds in drug delivery and cancer therapy, particularly in boron neutron capture therapy (BNCT).
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which potassium trifluoro(9-oxo-9H-fluoren-2-yl)boranuide exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, making it a versatile component in chemical reactions. The fluorenyl group provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical processes.
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro(9H-fluoren-2-yl)boranuide: Similar structure but lacks the oxo group.
Potassium trifluoro(9-oxo-9H-xanthen-2-yl)boranuide: Similar structure with a xanthene group instead of a fluorenyl group.
Potassium trifluoro(9-oxo-9H-thioxanthen-2-yl)boranuide: Similar structure with a thioxanthene group.
Uniqueness
Potassium trifluoro(9-oxo-9H-fluoren-2-yl)boranuide is unique due to the presence of the oxo group on the fluorenyl ring, which enhances its reactivity and stability. This makes it particularly useful in applications where strong and stable boron-carbon bonds are required.
Properties
IUPAC Name |
potassium;trifluoro-(9-oxofluoren-2-yl)boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BF3O.K/c15-14(16,17)8-5-6-10-9-3-1-2-4-11(9)13(18)12(10)7-8;/h1-7H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICZVTYKINOQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)C3=CC=CC=C3C2=O)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BF3KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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